4/'-AMinoacetanilide--d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Aminoacetanilide, also known as N-(4-Aminophenyl)acetamide, is a chemical compound that is an amino derivative of acetanilide and a para-isomer of aminoacetanilide . It has two other isomers, 2-aminoacetanilide and 3-aminoacetanilide . Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .

Synthesis Analysis

The synthesis of 4’-Aminoacetanilide involves various methods. One method involves the conversion of 4-phenylenediamine to 4-aminoacetanilide by Bacillus cereus . Another method involves the reduction of 4-nitroacetanilide by a hydrogenation catalyst . A green synthesis method is also available, which involves reducing p-nitroacetanilide using Zn/NH4Cl in water . A study also mentions the utilization of thioacetanilides in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds .Chemical Reactions Analysis

4’-Aminoacetanilide is used as an intermediate in the production of some dyes . It is also used for the synthesis of beta-lactams . A study discusses the utilization of thioacetanilides in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds .Physical And Chemical Properties Analysis

4’-Aminoacetanilide appears as a leaf or flake-like white-pink to brown powder . It has a density of 1.1392, a melting point of 164–167 °C, and a boiling point of 267 °C . It is soluble in water at 0.1-1 g/100 mL at 25 °C .Applications De Recherche Scientifique

Intermediate in Heterocyclic and Aromatic Synthesis

4’-Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in various industries, including the pharmaceutical industry and dyes and pigment industry .

Production of Dyes

4’-Aminoacetanilide is used as an intermediate in the production of some dyes . The specific types of dyes and the process of their production from 4’-Aminoacetanilide can vary.

Synthesis of Beta-Lactams

4’-Aminoacetanilide is also used for the synthesis of beta-lactams . Beta-lactams are a class of antibiotics that include penicillin and its derivatives, cephalosporins, monobactams, and carbapenems. They are characterized by a beta-lactam ring in their molecular structure.

Preparation of Fluorescent Carbon Dots

The compound has been used in the preparation of orange-red emissive carbon dots (CDs) with excitation/emission peaks at 520/582 nm . The fluorescence of the CDs is strongly quenched by hydrogen peroxide .

Safety and Hazards

4’-Aminoacetanilide may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .

Biochemical Pathways

Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.

Propriétés

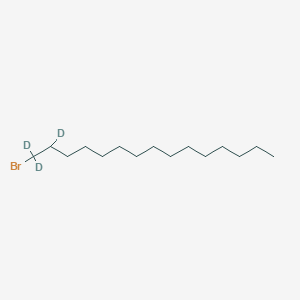

| { "Design of the Synthesis Pathway": "The synthesis of 4/'-AMinoacetanilide--d4' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds and finally into the target compound. The key steps in the synthesis pathway include the preparation of aniline, acetic anhydride, and deuterated acetic acid, followed by the formation of the intermediate compound N-(4-(deuteromethylamino)phenyl)acetamide and subsequent conversion to the final product 4/'-AMinoacetanilide--d4'.", "Starting Materials": [ "Aniline", "Acetic anhydride", "Deuterated acetic acid" ], "Reaction": [ "Step 1: Aniline is reacted with deuterated acetic acid to form N-(deuteromethyl)aniline.", "Step 2: N-(deuteromethyl)aniline is then reacted with acetic anhydride to form N-(4-(deuteromethylamino)phenyl)acetamide.", "Step 3: N-(4-(deuteromethylamino)phenyl)acetamide is finally reacted with deuterated acetic acid to form 4/'-AMinoacetanilide--d4'." ] } | |

Numéro CAS |

1219802-76-2 |

Nom du produit |

4/'-AMinoacetanilide--d4 |

Formule moléculaire |

C8H6D4N2O |

Poids moléculaire |

154.2024471 |

Synonymes |

4/'-AMinoacetanilide--d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)